

A Technical Guide to Natural Dietary Sources of Meso-Zeaxanthin

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Compound of Interest		
Compound Name:	Meso-Zeaxanthin	
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Introduction

Meso-zeaxanthin, a stereoisomer of zeaxanthin, is one of the three xanthophyll carotenoids found in the macula lutea of the human retina, alongside lutein and zeaxanthin.[1][2] It is particularly concentrated at the epicenter of the macula.[1] While lutein and zeaxanthin are commonly obtained from a diet rich in leafy green vegetables and colored fruits, **meso-zeaxanthin** is notably rare in most human diets.[3][4] Its presence in the macula is primarily attributed to the metabolic conversion of lutein within the retinal tissue.[3][5] However, research has identified a few specific natural dietary sources containing this carotenoid. This guide provides a comprehensive overview of these sources, quantitative data, and the methodologies used for their identification and quantification.

Quantitative Analysis of Meso-Zeaxanthin in Natural Sources

Meso-zeaxanthin has been identified and quantified in a limited number of natural sources, primarily of marine origin. While it is not typically found in plants, fruits, or vegetables, certain aquatic animals and specific types of eggs contain detectable amounts.[4][6][7]



Source	Sample Type	Meso- Zeaxanthin Concentrati on	Lutein (L) & Zeaxanthin (Z) Concentrati on	L:Z:MZ Ratio	Reference
Trout (Oncorhynch us mykiss)	Fresh Flesh	1.18 ± 0.68 ng/g	L: 38.72 ± 15.87 ng/g; (3R,3'R)-Z: 2.37 ± 1.14 ng/g	-	[8]
Trout (Salmo trutta)	Fresh Flesh	1.54 ± 0.58 ng/g	L: 35.53 ± 13.93 ng/g; (3R,3'R)-Z: 2.19 ± 0.95 ng/g	-	[8]
Trout	Skin	Presence verified	-	-	[6][7]
Salmon	Skin	Presence verified	-	-	[6][7]
Sardine	Skin	Presence verified	-	-	[6][7]
Shrimp	Carapace/Sh ells	Presence detected	-	-	[3][9]
Turtle	Fat	Presence detected	-	-	[3][9]
Mexican Hen Eggs	Yolk	1.3 mg/100g (calculated)	Total Carotenoids: 3.44 mg/100g	1:1:1.3	[10]
US Hen Egg (California)	Yolk	0.01 mg/100g	L+Z: 1.0 to 1.6 mg/100g	-	[10]



Note: The presence of **meso-zeaxanthin** in Mexican hen eggs is due to its use as a poultry feed ingredient to enhance yolk color.[3][10] Similarly, its presence in farmed fish like trout and salmon may be a result of the metabolism of astaxanthin provided in their feed.[7]

Experimental Protocols

The accurate identification and quantification of **meso-zeaxanthin** require specialized analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), often with a chiral column to separate it from its stereoisomers.

Protocol for Quantification of Zeaxanthin Stereoisomers in Trout Flesh

This method was developed for the detection and quantification of lutein and the stereoisomers of zeaxanthin, including **meso-zeaxanthin**, in fish flesh.[8]

- a. Sample Preparation and Extraction:
- Homogenize 1 gram of fresh trout flesh with 3 mL of a 1:1 mixture of diethyl ether and petroleum spirit.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Collect the upper organic layer containing the carotenoids.
- Repeat the extraction process on the remaining pellet until the organic layer is colorless.
- Combine all organic extracts and evaporate to dryness under a stream of nitrogen gas.
- Re-dissolve the dried extract in the HPLC mobile phase for analysis.
- b. HPLC Analysis:
- System: Agilent Technologies 1260 Series HPLC or similar.[4]
- Column: Daicel Chiralpak AD-H column (Amylose derivative coated on silica-gel, 250 × 4.6 mm i.d., 5 μm).[8]



- Guard Column: Chiralpak AD-H Guard (10 x 4 mm i.d., 5 μm).
- Mobile Phase: A gradient is performed from 100% solvent A (hexane:isopropanol (95:5, v/v))
 to 20% solvent B (hexane:isopropanol (90:10, v/v)) over 15 minutes.[8]
- Flow Rate: 0.5 mL/min.[8]
- Column Temperature: 25 °C.[8]
- Detection: Diode Array Detector (DAD) set at 450 nm for zeaxanthin isomers and 444 nm for lutein.[8]
- Quantification: Achieved by constructing standard curves for (3R,3'R)-zeaxanthin, meso-zeaxanthin, (3S,3'S)-zeaxanthin, and lutein using pure standards.[8]

Protocol for Verification of Meso-Zeaxanthin in Fish Skin

This protocol focuses on the qualitative verification of **meso-zeaxanthin** in various fish samples.[6][7]

- a. Saponification and Extraction:
- Mince fish skin samples and homogenize in acetone for 5 minutes to create a slurry.
- Add potassium hydroxide (60% w/v in water) to the slurry for saponification to hydrolyze xanthophyll esters. The reaction is typically left overnight in the dark at room temperature.
- Extract the carotenoids from the saponified mixture using a 1:1 mixture of diethyl ether/petroleum spirit.
- Wash the organic extract with distilled water to remove residual KOH.
- Dry the extract over anhydrous sodium sulfate.
- Evaporate the solvent under nitrogen and prepare the residue for HPLC analysis.
- b. HPLC Analysis:
- Assay: Normal phase chiral HPLC.



- Identification: Verification is achieved through a three-step process:
 - Retention Time Matching: Comparing the retention time of the peak in the sample to that of a pure **meso-zeaxanthin** standard.
 - Absorption Spectrum Comparison: Matching the UV/Vis absorption spectrum of the sample peak with the standard.
 - Co-elution (Spiking): Spiking the sample with the meso-zeaxanthin standard and observing a single, sharper peak, confirming identity.[6][7]

Signaling Pathways and Workflows Metabolic Formation of Meso-Zeaxanthin

In humans and other primates, **meso-zeaxanthin** is not a significant dietary component but is formed endogenously in the retina. The primary precursor for this conversion is dietary lutein.

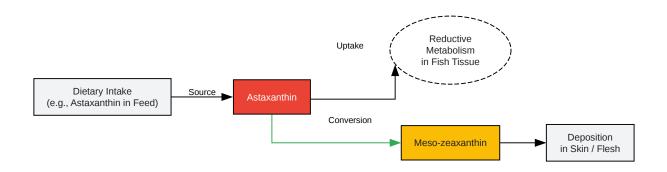
[3][4] In fish, a different pathway involving the metabolism of astaxanthin has been proposed.[7]



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Caption: Proposed metabolic pathway for the formation of **meso-zeaxanthin** from lutein in the human retina.





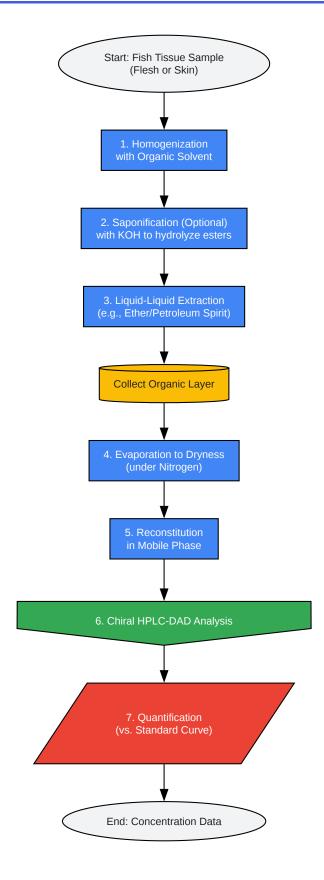
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Caption: Hypothesized metabolic pathway of astaxanthin to **meso-zeaxanthin** in farmed fish.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of **meso-zeaxanthin** from fish tissue.





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Caption: General experimental workflow for **meso-zeaxanthin** analysis in fish tissue.



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